4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide
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Overview
Description
4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a sulfonamide group, an aminoethyl chain, and a but-3-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of benzene to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Sulfonation: to introduce the sulfonamide group.
Alkylation: to attach the but-3-yn-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl chain.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the aminoethyl chain.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, sulfonamides are often studied for their antibacterial properties. This compound might be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medicinal applications could include the development of new antibiotics or other therapeutic agents. The unique structure of this compound might offer advantages in terms of efficacy or reduced side effects.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could have applications in these areas as well.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This compound might exert its effects through similar pathways, disrupting essential biological processes in target organisms.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is unique due to its specific substituents, which might confer distinct chemical and biological properties compared to other sulfonamides. The presence of the but-3-yn-1-yl group, in particular, could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
4-(2-aminoethyl)-N-but-3-ynylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-3-10-14-17(15,16)12-6-4-11(5-7-12)8-9-13/h1,4-7,14H,3,8-10,13H2 |
InChI Key |
HRXDWNQDVOYMDV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNS(=O)(=O)C1=CC=C(C=C1)CCN |
Origin of Product |
United States |
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